

# The Discovery and Synthesis of HPB: A Selective HDAC6 Inhibitor

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## Compound of Interest

Compound Name: HPB

Cat. No.: B607973

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Introduction: N-hydroxy-4-[(N(2-hydroxyethyl)-2-phenylacetamido)methyl]benzamide)], abbreviated as **HPB**, is a potent and selective small-molecule inhibitor of histone deacetylase 6 (HDAC6).[1][2] HDAC6 is a unique, primarily cytoplasmic enzyme with two catalytic domains that plays a crucial role in various cellular processes, including protein trafficking and degradation, cell shape, and migration, by deacetylating non-histone proteins such as  $\alpha$ -tubulin and HSP90.[3] The selective inhibition of HDAC6 has emerged as a promising therapeutic strategy in oncology and neurodegenerative diseases.[3] This technical guide details the discovery, synthesis, and biological characterization of **HPB**.

## Quantitative Data Summary

The following tables summarize the key quantitative data for the **HPB** HDAC6 inhibitor, including its in vitro potency and selectivity.

Table 1: In Vitro Potency of **HPB** against HDAC Isoforms[1][2]

Target	IC50 (nM)
HDAC6	31
HDAC1	1,130

Table 2: Selectivity of **HPB** for HDAC6 over other HDACs[1][2]

HDAC Isoform	Fold Selectivity (HDACx IC50 / HDAC6 IC50)
HDAC1	~36
Other Zinc-Dependent HDACs	15 to ~400

## Experimental Protocols

### Synthesis of HPB

**HPB** was synthesized from commercially available starting materials in a four-step process with an overall yield of 17%. [1][2]

#### Step 1: Mesylation of Methyl 4-(hydroxymethyl)benzoate

- To a solution of methyl 4-(hydroxymethyl)benzoate (1) in a suitable solvent, mesyl chloride is added.
- The reaction is typically carried out in the presence of a base (e.g., triethylamine) to neutralize the HCl generated.
- The product, methyl 4-(((methylsulfonyl)oxy)methyl)benzoate (2), is isolated and purified.

#### Step 2: Reaction with TBS-protected 2-aminoethanol

- Compound 2 is reacted with (2-((tert-butyldimethylsilyl)oxy)ethyl)amine (4).
- This nucleophilic substitution reaction yields methyl 4-(((2-((tert-butyldimethylsilyl)oxy)ethyl)amino)methyl)benzoate (5).

#### Step 3: Coupling with 2-phenylacetyl chloride

- Compound 5 is acylated using 2-phenylacetyl chloride (6).
- This reaction forms methyl 4-((N-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-phenylacetamido)methyl)benzoate (7).

#### Step 4: Final Product Formation

- The final step involves the conversion of the methyl ester in compound 7 to a hydroxamic acid. This is typically achieved by treatment with hydroxylamine.
- The tert-butyldimethylsilyl (TBS) protecting group is also removed during this process.
- The final product is N-hydroxy-4-[(N(2-hydroxyethyl)-2-phenylacetamido)methyl]benzamide]] (**HPB**, 8).

## Recombinant HDAC Inhibition Assay

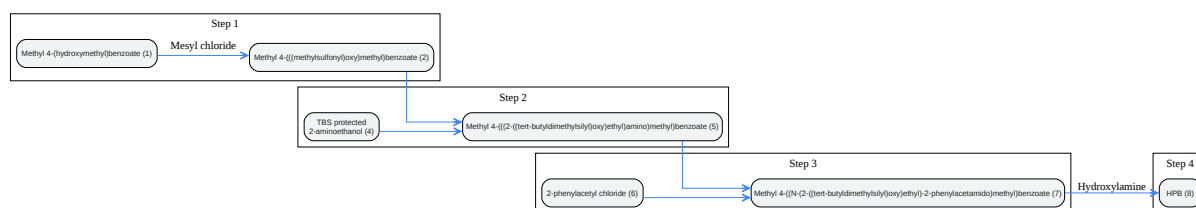
- The inhibitory activity of **HPB** against recombinant human HDAC1 and HDAC6 was determined using a fluorogenic assay.
- Recombinant HDAC enzymes were incubated with a fluorogenic substrate (e.g., Fluor-de-Lys®) in the presence of varying concentrations of **HPB**.
- The reaction was allowed to proceed for a set time at 37°C.
- A developer solution was added to stop the reaction and generate a fluorescent signal proportional to the amount of deacetylated substrate.
- Fluorescence was measured using a plate reader, and the IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

## Western Blotting for $\alpha$ -tubulin Acetylation

- Cells (e.g., normal or transformed cell lines) were treated with various concentrations of **HPB** or vehicle control for a specified time.<sup>[2]</sup>
- Following treatment, cells were lysed, and protein concentrations were determined using a BCA assay.
- Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

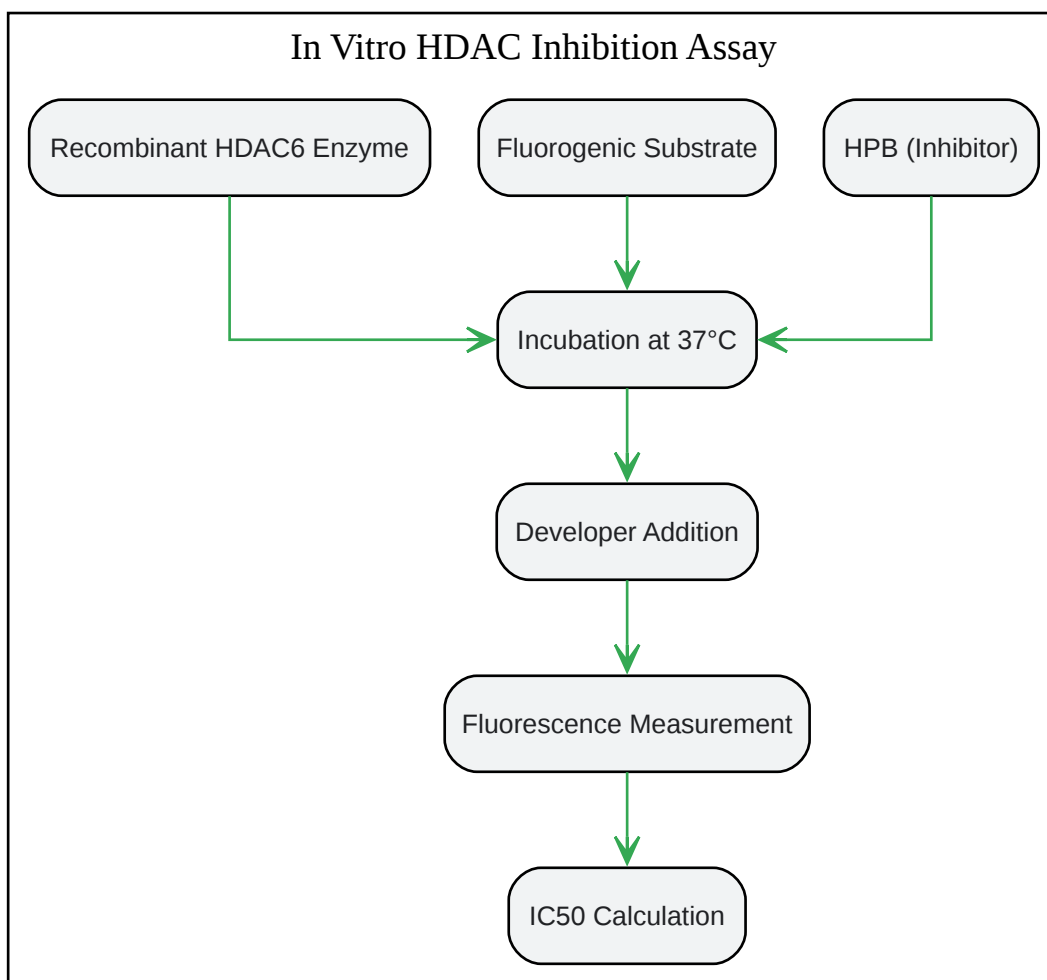
- The membrane was blocked and then incubated with primary antibodies against acetylated  $\alpha$ -tubulin and total  $\alpha$ -tubulin (as a loading control).
- After washing, the membrane was incubated with the appropriate HRP-conjugated secondary antibodies.
- The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

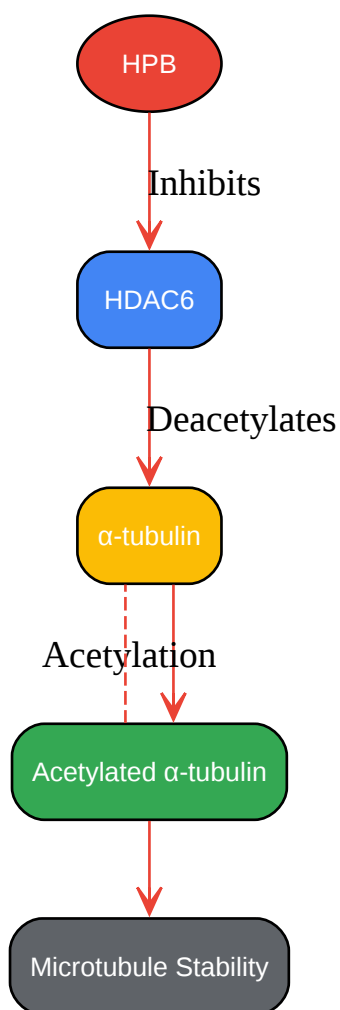
## Visualizations



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Caption: Synthetic pathway of the HDAC6 inhibitor **HPB**.





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## References

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